molecular formula C17H10Cl2N4S B10877382 3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10877382
M. Wt: 373.3 g/mol
InChI Key: IEJADHPURKTODC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-STYRYL-3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a triazole-thiadiazole core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-STYRYL-3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dichlorophenylthiosemicarbazide. This intermediate is then cyclized with styryl ketone under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 6-STYRYL-3-(2,4-DICHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C17H10Cl2N4S

Molecular Weight

373.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10Cl2N4S/c18-12-7-8-13(14(19)10-12)16-20-21-17-23(16)22-15(24-17)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+

InChI Key

IEJADHPURKTODC-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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